molecular formula C9H4Cl2O3 B13176607 4,7-Dichlorobenzofuran-3-carboxylic acid

4,7-Dichlorobenzofuran-3-carboxylic acid

Cat. No.: B13176607
M. Wt: 231.03 g/mol
InChI Key: UFAHLYAXGZDGOM-UHFFFAOYSA-N
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Description

4,7-Dichlorobenzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions and a carboxylic acid group at the 3 position on the benzofuran ring.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichlorobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,7-Dichlorobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Benzofuran-3-carboxylic acid: Lacks the chlorine substituents, resulting in different reactivity and biological activity.

    4-Chlorobenzofuran-3-carboxylic acid: Contains only one chlorine atom, leading to variations in chemical properties and applications.

    7-Chlorobenzofuran-3-carboxylic acid: Similar to the above but with the chlorine atom at a different position.

Uniqueness: 4,7-Dichlorobenzofuran-3-carboxylic acid is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. The dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Properties

Molecular Formula

C9H4Cl2O3

Molecular Weight

231.03 g/mol

IUPAC Name

4,7-dichloro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H4Cl2O3/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13)

InChI Key

UFAHLYAXGZDGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CO2)C(=O)O)Cl

Origin of Product

United States

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